

Chiral Synthesis of (R)-Plevitrexed: An Application Note and Protocol

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Compound of Interest

Compound Name: (R)-Plevitrexed

CAS No.: 153537-74-7

Cat. No.: B12431839

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Abstract

Plevitrexed, a potent, non-polyglutamatable thymidylate synthase (TS) inhibitor, has been a subject of interest in anticancer research. Its therapeutic efficacy is enantiomer-dependent, with the (R)-enantiomer demonstrating the desired pharmacological activity. This document provides a detailed protocol for the chiral synthesis of **(R)-Plevitrexed**. The synthesis involves the initial preparation of racemic Plevitrexed followed by chiral resolution to isolate the active (R)-enantiomer. This application note includes detailed experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and stereoselective synthesis of this important molecule.

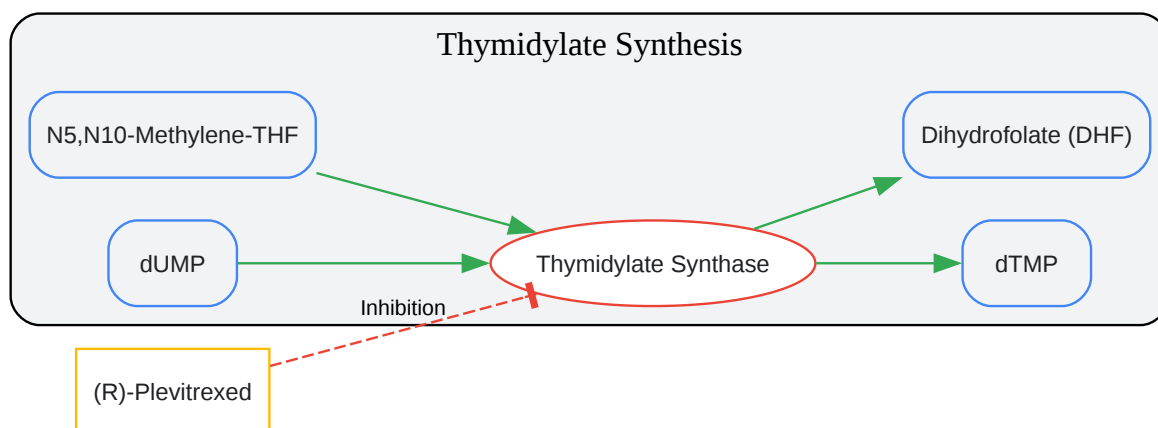
Introduction

Plevitrexed (also known as ZD9331 and BGC9331) is a quinazoline antifolate that inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines and consequently, DNA replication.[1][2] The chiral center in Plevitrexed results in two enantiomers, (R)- and (S)-Plevitrexed, which may exhibit different biological activities. For targeted drug

development, the synthesis of the single, active (R)-enantiomer is crucial. This protocol outlines a robust method for obtaining **(R)-Plevitrexed** through the synthesis of the racemic mixture followed by a reliable chiral separation method.

Signaling Pathway: Inhibition of Thymidylate Synthase

Plevitrexed exerts its cytotoxic effects by inhibiting thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylenetetrahydrofolate as a cofactor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. By blocking TS, Plevitrexed depletes the intracellular pool of dTTP, leading to the inhibition of DNA synthesis and ultimately, apoptosis in rapidly dividing cancer cells.



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Caption: Inhibition of Thymidylate Synthase by **(R)-Plevitrexed**.

Experimental Protocols

Part 1: Synthesis of Racemic Plevitrexed

The synthesis of racemic Plevitrexed is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted below.



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Caption: Workflow for the synthesis of racemic Plevitrexed.

Materials and Methods:

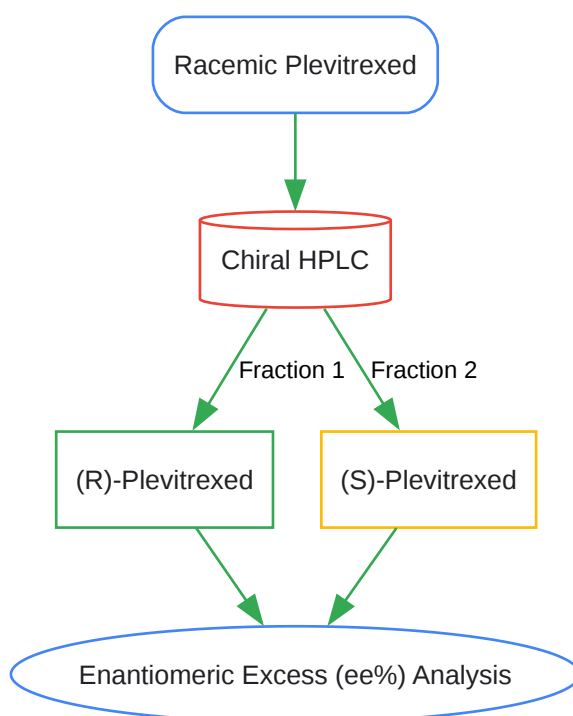
- Step 1: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one (Intermediate C)
 - Detailed procedures for the synthesis of the quinazolinone core are based on established methods for similar structures. This typically involves the cyclization of an appropriately substituted anthranilamide. The bromination of the 6-methyl group is achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.
- Step 2: Synthesis of Diethyl 2-((4-amino-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoate (Intermediate E)
 - This intermediate is prepared by the coupling of 4-amino-2-fluorobenzoic acid with diethyl 2-amino-4-(2H-tetrazol-5-yl)butanoate. The amino acid derivative can be synthesized from a protected glutamic acid precursor.
- Step 3: Coupling and Subsequent Alkylation (Formation of Intermediate G)
 - Intermediate C and Intermediate E are coupled via a nucleophilic substitution reaction. The resulting secondary amine is then alkylated with propargyl bromide to introduce the propargyl group.
- Step 4: Saponification (Formation of Racemic Plevitrexed)
 - The diethyl ester of intermediate G is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield racemic Plevitrexed.

Quantitative Data for Racemic Synthesis:

Step	Product	Starting Materials	Yield (%)
1	Intermediate C	Substituted anthranilamide	~70-80%
2	Intermediate E	4-amino-2-fluorobenzoic acid, Glutamic acid derivative	~60-70%
3	Intermediate G	Intermediate C, Intermediate E, Propargyl bromide	~50-60%
4	Racemic Plevitrexed	Intermediate G	~85-95%

Part 2: Chiral Resolution of (R)-Plevitrexed

The separation of the (R)- and (S)-enantiomers of Plevitrexed can be achieved using chiral High-Performance Liquid Chromatography (HPLC).



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Caption: Workflow for the chiral resolution of Plevitrexed.

Materials and Methods:

- **Chromatographic System:** A preparative HPLC system equipped with a UV detector is required.
- **Chiral Stationary Phase (CSP):** A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support, is recommended. The choice of the specific CSP will require screening for optimal separation.
- **Mobile Phase:** A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.
- **Protocol:**
 - Dissolve the racemic Plevitrexed in a suitable solvent (compatible with the mobile phase).
 - Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
 - Inject the sample onto the column.
 - Monitor the elution of the enantiomers using the UV detector.
 - Collect the fractions corresponding to each enantiomer.
 - Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee%).
 - Combine the fractions of the desired (R)-enantiomer and remove the solvent under reduced pressure.

Quantitative Data for Chiral Resolution:

Parameter	Value
Recovery of (R)-Plevitrexed	>95%
Enantiomeric Excess (ee%) of (R)-Plevitrexed	>99%
Resolution (Rs)	>1.5

Conclusion

This application note provides a comprehensive guide for the chiral synthesis of **(R)-Plevitrexed**. By following the detailed protocols for the synthesis of the racemic compound and its subsequent chiral resolution by HPLC, researchers can obtain the desired enantiomer with high yield and enantiomeric purity. The provided workflows and quantitative data will aid in the efficient and successful execution of this synthetic strategy, facilitating further research and development of Plevitrexed as a potential anticancer agent.

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References

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